An In-depth Technical Guide to 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
A Note to the Researcher: The subject of this guide, 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, is a specialized chemical compound. At the time of this writing, it is not widely cataloged in major chemical databases under a specific CAS number, suggesting it may be a novel or less-synthesized molecule. This guide, therefore, adopts a first-principles approach. By examining its constituent parts—the 7,8-difluoro-1,2,3,4-tetrahydroquinoline core and the 2-methyl substituent—we can infer its likely properties, synthetic routes, and potential applications. This document is designed to be a foundational resource for researchers venturing into the synthesis and application of this and related compounds.
Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for designing molecules that can interact with specific biological targets. Tetrahydroquinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-diabetic, anti-inflammatory, and neuroprotective effects.[1]
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] The addition of a methyl group, as seen in 2-methyl-1,2,3,4-tetrahydroquinoline, can also significantly influence a compound's pharmacological profile.[3][4]
This guide focuses on the specific, yet under-documented, molecule: 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline . We will dissect its structure to project its chemical and biological characteristics based on robust data from its close analogs.
Physicochemical and Structural Properties
| Property | 7,8-Difluoro-1,2,3,4-tetrahydroquinoline (Parent Core)[5] | 2-Methyl-1,2,3,4-tetrahydroquinoline (Unfluorinated Analog)[6] | 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Projected) |
| Molecular Formula | C9H9F2N | C10H13N | C10H11F2N |
| Molecular Weight | 169.17 g/mol | 147.22 g/mol | ~183.20 g/mol |
| XLogP3 | 2.5 | 2.8 | ~2.7 - 3.0 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| CAS Number | 1249025-43-1 | 1780-19-4 | Not assigned |
The introduction of two fluorine atoms is expected to increase the molecular weight and may slightly alter the lipophilicity (XLogP3) compared to the unfluorinated 2-methyl analog. The fundamental hydrogen bond donor and acceptor counts are anticipated to remain the same.
Synthesis Strategies: A Roadmap for the Bench Chemist
The synthesis of 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline would likely follow established methodologies for constructing substituted tetrahydroquinolines. A plausible and efficient approach would be a domino reaction, which allows for the formation of complex molecules in a single synthetic operation.[7]
Projected Synthetic Pathway
A logical synthetic route would involve the catalytic hydrogenation of a substituted quinoline precursor. This approach is known for its high yields and operational simplicity.[7]
Caption: Projected synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7,8-Difluoro-2-methylquinoline (Intermediate)
-
To a solution of 2,3-difluoroaniline in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Slowly add crotonaldehyde to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7,8-difluoro-2-methylquinoline.
Step 2: Synthesis of 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Final Product)
-
Dissolve the 7,8-difluoro-2-methylquinoline intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation to yield 7,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
Projected Spectroscopic and Analytical Data
Based on the known spectral data for 2-methyl-1,2,3,4-tetrahydroquinoline and the expected influence of the fluorine atoms, the following characteristics can be anticipated.[6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons of the tetrahydroquinoline ring, with splitting patterns influenced by the chiral center at the 2-position. The aromatic region will display complex splitting patterns due to the coupling of protons with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The signals for the carbons bearing fluorine atoms (C7 and C8) will appear as doublets due to carbon-fluorine coupling.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C10H11F2N.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display a characteristic N-H stretching band, as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule. Strong C-F stretching bands will also be present.
Potential Applications in Drug Development and Research
The unique combination of a 2-methyl group and 7,8-difluoro substitution on the tetrahydroquinoline scaffold suggests several promising avenues for research and drug development.
Anticancer Activity
Substituted 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown selective anticancer activity.[3][8] The introduction of fluorine atoms can enhance the metabolic stability and cell permeability of drug candidates, potentially leading to more potent and effective anticancer agents.[9] The 7,8-difluoro substitution pattern could modulate the electronic properties of the aromatic ring, influencing interactions with biological targets such as kinases or other enzymes implicated in cancer progression.
Caption: Rationale for potential anticancer activity.
Central Nervous System (CNS) Applications
Fluorinated tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines, are being explored as building blocks for CNS drug candidates.[10] The lipophilicity of the target compound, projected from its analogs, suggests it may have the potential to cross the blood-brain barrier. This opens up possibilities for its investigation in the context of neurodegenerative diseases or other CNS disorders.
Conclusion and Future Directions
While 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline remains a molecule with limited direct documentation, a thorough analysis of its structural components provides a strong foundation for its synthesis and exploration. The combination of the privileged tetrahydroquinoline scaffold with 7,8-difluoro and 2-methyl substitutions presents a compelling target for medicinal chemists.
Future research should focus on the successful synthesis and characterization of this compound. Once obtained, a comprehensive evaluation of its biological activity, particularly in the areas of oncology and neuroscience, is warranted. This in-depth technical guide serves as a starting point for researchers to unlock the potential of this and other novel fluorinated heterocyclic compounds.
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